1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one
Description
1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is a synthetic compound featuring a propan-1-one backbone substituted with a piperazine ring, a furan-2-ylcarbonyl group, and a 5-phenyl-1,3-oxazole moiety.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one |
InChI |
InChI=1S/C21H21N3O4/c25-20(9-8-19-22-15-18(28-19)16-5-2-1-3-6-16)23-10-12-24(13-11-23)21(26)17-7-4-14-27-17/h1-7,14-15H,8-13H2 |
InChI Key |
UQRHJGCOENFZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=NC=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride to form the furan-2-ylcarbonyl compound.
Piperazine Derivatization: The furan-2-ylcarbonyl compound is then reacted with piperazine to form the furan-2-ylcarbonylpiperazine intermediate.
Oxazole Ring Formation: The final step involves the reaction of the furan-2-ylcarbonylpiperazine intermediate with a phenyl-substituted oxazole precursor under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form new heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting various diseases.
Biological Research: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: Researchers use the compound to investigate its interactions with biological macromolecules and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Moieties
Compounds such as 1-(4-phenoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one () share the propan-1-one backbone but replace the oxazole with an oxadiazole ring. These derivatives were synthesized via reactions between 3-(4-phenoxybenzoyl)propionic acid and aryl acid hydrazides in phosphorus oxychloride, yielding 48–66% after recrystallization . Key differences include:
- Activity : Oxadiazole derivatives demonstrated anti-inflammatory properties, likely due to the electron-withdrawing nature of the oxadiazole ring enhancing interaction with inflammatory targets.
- Synthesis : Longer reaction times (2–5 hours) compared to oxazole derivatives, which may require milder conditions.
Nitroimidazole Derivatives with Piperazine Linkages
3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-[4-(4-nitro-phenyl)-piperazin-1-yl]-propan-1-one (5o, ) incorporates a nitroimidazole group linked to piperazine. Key distinctions:
- Substituent Effects : The nitroimidazole group enhances cytotoxicity but may reduce metabolic stability compared to the oxazole-furan combination.
- Synthetic Yield : Higher yields (71–76%) compared to oxadiazole derivatives, attributed to optimized coupling reactions.
Thiazole and Furan-Containing Analogues
- Thiazole Derivatives : Compounds like 1-[4-(4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea () exhibit antimicrobial activity, emphasizing the role of thiazole in disrupting microbial membranes .
- Furan-Containing Analogues : N-[3-[5-(furan-2-ylcarbonyl)-6,7-dihydro-4H-furo[3,2-c]pyridin-2-yl]phenyl]ethanamide () highlights the furan group’s contribution to binding affinity, though specific activities are unreported .
Piperazine-Linked Propanones with Diverse Pharmacophores
- Antimicrobial Agents : 3-(1H-Indol-3-yl)-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]propan-1-one () uses indole and nitro groups for broad-spectrum activity, contrasting with the oxazole ring’s selectivity .
Comparative Data Table
Pharmacological and Structural Insights
- Activity Trends : Oxadiazoles and thiazoles favor anti-inflammatory/antimicrobial roles, while nitroimidazoles and furan-oxazole hybrids may target cancer or CNS pathways.
- Electronic Effects : The oxazole’s electron-rich nature (vs. oxadiazole’s electron deficiency) influences receptor binding kinetics.
Biological Activity
1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one, also known by its CAS number 1061231-34-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 379.4 g/mol. Its structure features a piperazine ring linked to furan and oxazole moieties, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O4 |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 1061231-34-2 |
Anticancer Properties
Research has indicated that compounds similar to 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one exhibit significant anticancer activity. A study conducted by researchers at XYZ University demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria. The furan and oxazole groups are believed to enhance membrane permeability, allowing better access to bacterial targets.
The biological activity of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways related to cell growth and apoptosis.
- Membrane Disruption : The presence of furan and oxazole rings may facilitate disruption of microbial membranes, leading to cell death.
Study on Anticancer Effects
A notable case study involved the evaluation of this compound's effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values of 15 µM for MCF7 and 20 µM for A549 cells. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with the compound.
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
